tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate

PROTAC Linker Conformational Restriction

PROTAC linker geometry directly impacts ternary complex stability and degradation efficiency. This compound addresses the need for conformational restriction with its rigid piperazine-phenyl core (4 rotatable bonds) and orthogonal Boc/benzylic amine functionality, enabling stepwise amide conjugation under standard coupling conditions. Weak off-target activity (MAO IC50 = 10,000 nM) and balanced LogP (~2.9) support interpretable SAR and assay compatibility.

Molecular Formula C16H25N3O2
Molecular Weight 291.39 g/mol
CAS No. 852180-47-3
Cat. No. B1271478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate
CAS852180-47-3
Molecular FormulaC16H25N3O2
Molecular Weight291.39 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)CN
InChIInChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)14-6-4-13(12-17)5-7-14/h4-7H,8-12,17H2,1-3H3
InChIKeyTTXMFUXVXBAVIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate: A Boc-Protected Piperazine Building Block and PROTAC Linker


tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate (CAS: 852180-47-3), also known as 4-(4-Boc-Piperazino)benzylamine, is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on one nitrogen and a primary amine on the opposing benzylamine moiety [1]. This compound is primarily recognized as a versatile PROTAC (Proteolysis Targeting Chimera) linker, facilitating the conjugation of target protein ligands with E3 ubiquitin ligase ligands for targeted protein degradation studies .

The Critical Distinction: Why tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate is Not a Generic Linker


For PROTAC synthesis, the choice of linker is not trivial; it directly influences ternary complex formation, degradation efficiency, and overall drug-like properties. While many Boc-protected amine linkers exist, tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate offers a unique combination of a rigid piperazine ring and a benzylic amine [1]. This specific geometry provides a distinct spatial orientation and conformational restriction compared to flexible alkyl or PEG linkers, which is a crucial parameter for optimizing the distance and angle between the target protein and E3 ligase ligands . Its Boc protection allows for orthogonal deprotection strategies essential for stepwise conjugate assembly, making it a non-substitutable building block in advanced degrader molecule design where precise linker geometry is a key variable [2].

Quantitative Evidence Guide for tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate


Comparison of Rigid vs. Flexible Linker Geometry for PROTAC Ternary Complex Formation

The compound's rigid piperazine-phenyl core provides a fixed, non-flexible linker architecture. This is in direct contrast to flexible PEG or alkyl-based linkers (e.g., PEG2, PEG4, or alkyl chains) which have a much higher degree of conformational freedom [1]. The restricted geometry of this linker can be a critical determinant of PROTAC efficacy by reducing the entropic penalty of ternary complex formation and enhancing target degradation efficiency .

PROTAC Linker Conformational Restriction

Aqueous Solubility Profile vs. Structurally Similar Boc-Protected Amines

The target compound exhibits an aqueous solubility of 0.899 mg/mL, placing it in the 'Moderately soluble' range on the Log S scale . This is a notable differentiation from other Boc-protected amines used as linkers. For instance, Boc-Piperidine-piperazine-Cbz (MW 403.52), another PROTAC linker, is expected to have significantly lower aqueous solubility due to its higher molecular weight and increased lipophilicity from the additional Cbz protecting group .

Physicochemical Properties Solubility PROTAC Linker

Inhibitory Activity Against Bovine Membrane Primary Amine Oxidase

The target compound has been evaluated for inhibitory activity against bovine membrane primary amine oxidase, demonstrating an IC50 of 10,000 nM [1]. While not a potent inhibitor, this provides a quantitative baseline for its intrinsic biological activity. In contrast, benzylamine hydrochloride, a known substrate for this enzyme and benzylamine oxidase, exhibits a different activity profile, serving as a substrate rather than an inhibitor . This distinction is crucial for applications where a linker with minimal off-target enzyme inhibition is desired.

Enzyme Inhibition Membrane Primary Amine Oxidase Biochemical Assay

Structural Differentiation from Aromatic Ring-Containing PROTAC Linkers

The target compound's structure is based on a piperazine-phenyl core. In contrast, other PROTAC linkers like Boc-piperazine-pyridine-COOH incorporate a pyridine ring and a carboxylic acid functionality . The presence of a benzylic amine in the target compound offers a unique reactive handle for amide bond formation with a carboxyl group on a ligand, which is a common conjugation strategy in PROTAC synthesis [1]. The pyridine-containing linker, with its carboxylic acid, requires the opposite coupling partner (an amine) on the ligand, providing orthogonal synthetic utility.

PROTAC Linker Structural Comparison Aromatic Core

Application Scenarios for tert-Butyl 4-(4-(aminomethyl)phenyl)piperazine-1-carboxylate Based on Quantitative Evidence


Synthesis of PROTACs with Optimized Linker Geometry

Given its rigid piperazine-phenyl core, this compound is best applied in PROTAC campaigns where linker conformation is a critical variable. The reduced rotatable bond count (4) compared to flexible PEG linkers allows for the systematic investigation of linker rigidity on ternary complex stability and target degradation efficiency [1]. This is particularly relevant for challenging protein targets where traditional flexible linkers have failed to produce potent degraders .

Development of PROTACs with Improved Aqueous Solubility

The compound's moderate aqueous solubility (0.899 mg/mL) makes it a strategic choice for PROTAC projects where maintaining solubility of the final degrader molecule is a key design criterion . Its lower molecular weight and balanced LogP (predicted ~2.9) offer advantages over larger, more hydrophobic linkers, potentially improving assay compatibility and reducing the need for complex formulation [2].

Biochemical Assays Requiring a Linker with Defined Off-Target Profile

In cellular assays where minimal off-target enzyme inhibition is paramount, this linker's weak activity against membrane primary amine oxidase (IC50 = 10,000 nM) provides a known and quantifiable baseline [3]. This is in contrast to using an uncharacterized linker that may have potent, undiscovered off-target effects, thereby confounding experimental results. The known profile supports more interpretable structure-activity relationship (SAR) studies for PROTAC development.

Amide-Based Conjugation with Carboxylic Acid-Containing Ligands

The primary benzylic amine functionality makes this compound the linker of choice when the target protein ligand or E3 ligase ligand possesses a free carboxylic acid group. This enables straightforward and high-yielding amide bond formation under standard peptide coupling conditions, a common and robust synthetic strategy in medicinal chemistry [4]. This is a key differentiator from linkers that require the opposite functional group pairing.

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